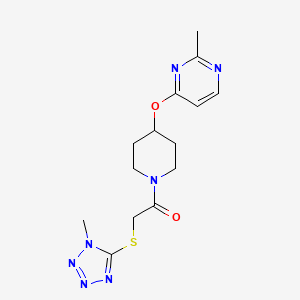

2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O2S/c1-10-15-6-3-12(16-10)23-11-4-7-21(8-5-11)13(22)9-24-14-17-18-19-20(14)2/h3,6,11H,4-5,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSPMJLFBOYCIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CSC3=NN=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{13}H_{17}N_{5}O_{1}S

- CAS Number : 401936-27-4

Structural Features

The compound includes:

- A tetrazole ring, which is known for its diverse biological activities.

- A piperidine moiety that may contribute to its interaction with biological targets.

- A pyrimidine derivative, enhancing its pharmacological profile.

Antitumor Activity

Research indicates that compounds containing tetrazole and pyrimidine rings exhibit significant antitumor properties. For instance, derivatives of tetrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of similar structures against breast cancer cell lines, demonstrating their potential in chemotherapy regimens .

Antimicrobial Properties

Tetrazole derivatives are also noted for their antimicrobial activity. The presence of the thioether group in the compound may enhance its interaction with microbial enzymes or membranes, leading to effective inhibition of bacterial growth. Studies have reported that such compounds can act against a broad spectrum of pathogens, including resistant strains .

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Compounds with tetrazole and thioether functionalities may inhibit key enzymes involved in cellular processes.

- Receptor Modulation : The piperidine structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in various signaling pathways .

- DNA Interaction : Some studies suggest that similar compounds may intercalate into DNA, disrupting replication and transcription processes.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profiles is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate favorable absorption characteristics; however, detailed PK studies are necessary to ascertain bioavailability and metabolic pathways.

Study 1: Anticancer Activity in vitro

A recent study investigated the anticancer effects of a related tetrazole compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at 5 µM. Apoptosis assays indicated that the mechanism involved mitochondrial pathway activation .

Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of similar tetrazole derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating potent antibacterial activity .

Data Summary Table

Comparison with Similar Compounds

Key Insights :

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., sulfonyl-linked compounds) exhibit broader antiproliferative activity due to enhanced solubility and hydrogen-bonding capacity from sulfonyl groups . However, the target compound’s pyrimidin-4-yloxy group may confer selectivity for kinase targets (e.g., EGFR or CDK inhibitors).

- Tetrazole Substituents : Methylation at the tetrazole’s 1-position (as in the target compound) improves metabolic stability compared to unsubstituted tetrazoles .

Pyrimidine-Containing Analogues

Pyrimidine is a critical pharmacophore in kinase inhibitors. Compounds like 4-((2-methylpyrimidin-4-yl)oxy)piperidine derivatives (as in the target) are less common than pyrimidines directly fused to piperazine/piperidine. For example:

- EP 1926722 B1 Patents: Include pyrimidine-linked benzimidazoles (e.g., trifluoromethyl-phenylamino derivatives) with demonstrated kinase inhibition . These compounds prioritize halogenated aryl groups for potency, contrasting with the target’s methylpyrimidine.

Research Findings and Implications

- Synthetic Flexibility: The target compound’s synthesis mirrors methods for piperidine-tetrazole derivatives (e.g., nucleophilic substitution of bromoethanone with tetrazole-thiols) . However, introducing the pyrimidin-4-yloxy group requires selective protection/deprotection strategies.

- Therapeutic Potential: While antiproliferative data for the target compound are unavailable, structurally related piperazine-sulfonyl derivatives show IC₅₀ values of 2–10 µM against solid tumors . The pyrimidine moiety may enhance kinase selectivity, as seen in patented analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.